molecular formula C16H14N2O3 B3839622 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one

3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one

Cat. No. B3839622
M. Wt: 282.29 g/mol
InChI Key: HORBVYWNXBYDSU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one, also known as MNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Mechanism of Action

The mechanism of action of 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting COX enzymes, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one inhibits the activity of COX enzymes in a dose-dependent manner. It has also been shown to reduce the production of nitric oxide and tumor necrosis factor-alpha, which are involved in the inflammatory response. In vivo studies have shown that 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has analgesic and antipyretic effects in animal models.

Advantages and Limitations for Lab Experiments

3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has some limitations as well. It is toxic and should be handled with care. It is also relatively expensive compared to other compounds with similar properties.

Future Directions

There are several future directions for research on 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one. One direction is to study its potential use as an anticancer agent. Another direction is to study its mechanism of action in more detail. It would also be interesting to study the effect of 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one on other inflammatory mediators such as interleukins and chemokines. Finally, it would be interesting to study the potential use of 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one in combination with other drugs for the treatment of inflammation and cancer.
Conclusion:
In conclusion, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. It has anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential use as an anticancer agent. 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one is relatively easy to synthesize and purify, but it is toxic and relatively expensive. There are several future directions for research on 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one, including studying its mechanism of action in more detail and its potential use in combination with other drugs.

Scientific Research Applications

3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent. In agriculture, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has been used as a fungicide and insecticide. In material science, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has been used as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

(E)-3-(2-methyl-4-nitroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-12-11-14(18(20)21)7-8-15(12)17-10-9-16(19)13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORBVYWNXBYDSU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-methyl-4-nitroanilino)-1-phenylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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